Product packaging for [14C]Warfarin(Cat. No.:)

[14C]Warfarin

Cat. No.: B13387797
M. Wt: 310.3 g/mol
InChI Key: PJVWKTKQMONHTI-OZUIXNLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[14C]Warfarin is a carbon-14 labeled analog of the classic vitamin K antagonist anticoagulant, designed for advanced metabolic and pharmacokinetic studies in drug discovery and development. This compound is specifically labeled, with a high specific activity of >40 mCi/mmol (>1480 MBq/mmol), making it an essential tracer for investigating the fate and interactions of warfarin . Warfarin itself is a widely prescribed anticoagulant that works by inhibiting the vitamin K epoxide reductase complex (VKORC1), thereby depleting functional vitamin K reserves and reducing the synthesis of active clotting factors (II, VII, IX, X) and regulatory proteins C and S . The radiolabeled version of this drug is particularly valuable for studying its partition behavior in model systems like phosphatidylcholine liposome–buffer equilibrium dialysis systems, its binding characteristics to proteins such as human serum albumin, and the metabolic fate of the drug in various models, including the effect of concomitant drugs like sodium salicylate . Applications of this compound in research include studying the binding of drugs to immobilized bovine serum albumin, investigating the effect of other compounds on its biliary excretion, and exploring its metabolic pathways, which involve hepatic oxidation primarily via the CYP2C9 enzyme into various hydroxylated metabolites . This product is supplied as a solid (Molecular Weight: 308.33) and must be stored at -20°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O4 B13387797 [14C]Warfarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenyl(214C)butyl)chromen-2-one

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i11+2

InChI Key

PJVWKTKQMONHTI-OZUIXNLOSA-N

Isomeric SMILES

CC(=O)[14CH2]C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Ligand Stabilization:the Binding of a Ligand or Inhibitor Can Itself Stabilize the Protein S Structure. It Has Been Shown That Human Vkor Purified in Lmng is Stable Only when It is Pre Bound with Warfarin, Highlighting How the Inhibitor Can Lock the Enzyme in a Specific, Stable Conformation.nih.govthis Principle is a Known Strategy for Improving the Stability of Other Challenging Membrane Proteins.nih.gov

Analytical and Methodological Applications of 14c Warfarin in Research

Radiometric Detection Techniques

Radiometric detection is fundamental to studies involving [14C]Warfarin, enabling the quantification and profiling of the compound and its derivatives with high sensitivity. These techniques rely on the detection of beta particles emitted during the radioactive decay of the 14C isotope.

Liquid Scintillation Counting for Quantitative Analysis

Liquid Scintillation Counting (LSC) is a widely used analytical technique for quantifying the radioactivity of beta-emitting isotopes like 14C. uwm.eduhidex.com The principle involves dissolving the this compound-containing sample in a liquid scintillation cocktail. This cocktail contains organic scintillators (fluors) that emit photons of light when excited by the beta particles from 14C decay. hidex.com The emitted light is detected by photomultiplier tubes (PMTs), which convert the light into an electrical pulse proportional to the energy of the radiation. uwm.edu The number of pulses corresponds to the number of disintegrations, allowing for the determination of the sample's radioactivity. igdtp.eu

LSC is crucial for mass balance studies, where researchers account for the total administered dose of this compound by measuring radioactivity in excreta like urine and feces. nih.govqps.com For instance, in a study investigating the interaction between warfarin (B611796) and sulfinpyrazone (B1681189), LSC was used to monitor 14C levels in urine and feces over 15 days to perform a mass balance of an oral dose of this compound. nih.gov The technique's high efficiency, which can be over 80% for 14C in aqueous solutions, allows for the detection of very low amounts of radioactive material. nih.gov

Quench correction is a critical aspect of LSC, as factors like sample color or chemical impurities can interfere with the energy transfer and light detection process, reducing counting efficiency. Modern LSC systems use methods like the transformed spectral index of the external standard (tSIE) to measure the level of quenching and automatically correct for it, ensuring accurate quantification. uwm.edumednexus.org

Table 1: LSC Application in this compound Research

Application Sample Type Key Finding Reference
Mass Balance Study Urine, Feces Monitored excretion of this compound and its metabolites to account for the total administered dose. nih.gov
Radioactivity in Urine Urine Established a direct analysis method for 14C activity concentration with good accuracy (recoveries of 89%-102%). mednexus.org
High-Efficiency Counting Aqueous Solutions Developed methods for counting 14C-labelled materials with over 80% efficiency. nih.gov

Radio-HPLC and Radio-TLC for Metabolite Profiling

For metabolite profiling, radiometric detection is often coupled with chromatographic techniques. This combination allows for the separation of this compound from its various [14C]-metabolites, followed by the quantification of radioactivity in each separated component.

Radio-High-Performance Liquid Chromatography (Radio-HPLC) involves connecting an in-line radioactivity detector to an HPLC system. nih.gov As the separated compounds elute from the HPLC column, they pass through a flow-through cell in the radioactivity detector. nih.govscispace.com This provides a real-time chromatogram where peaks represent the amount of radioactivity associated with each separated metabolite. nih.gov This method is invaluable for creating metabolic profiles from various biological matrices, such as plasma or microsomal incubations. nih.gov For example, in studies of the drug cisapride, radio-HPLC was used to identify up to six metabolite peaks from incubations with human liver microsomes. nih.gov The amount of unchanged [14C]-parent drug and its metabolites is calculated from the radioactive peak areas, which are calibrated using known amounts of the radiolabeled compound. nih.gov

Radio-Thin-Layer Chromatography (Radio-TLC) is another technique used for separating radiolabeled compounds. After spotting the sample on a TLC plate and developing it with a suitable solvent system, the separated radioactive spots are detected and quantified. This can be done by scraping the spots into scintillation vials for LSC or by using imaging systems that detect the radiation directly from the plate. Radio-TLC has been used to analyze aspirin (B1665792) metabolites, demonstrating its utility in separating and profiling related compounds. bath.ac.uk

Chromatographic Separation and Quantification of this compound and Metabolites

Chromatographic methods are essential for separating the complex mixture of warfarin enantiomers and their metabolites found in biological samples. The combination of these separation techniques with sensitive detection methods enables detailed pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC) Systems

HPLC is the cornerstone for the analysis of warfarin and its metabolites. who.int Due to warfarin's chiral nature, existing as R- and S-enantiomers which are metabolized differently, chiral stationary phases (CSPs) are often required for their separation. who.intresearchgate.net Various chiral HPLC columns, such as those based on cyclodextrin (B1172386) or Pirkle-type phases, have been successfully used. who.intresearchgate.net

A common approach involves using a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol, with additives such as acetic acid and triethylamine (B128534) to improve peak shape and resolution. who.intresearchgate.net Detection is often performed using UV or fluorescence detectors; warfarin and its metabolites are fluorescent, allowing for sensitive detection at excitation and emission wavelengths around 300 nm and 390 nm, respectively. who.int The ultrafiltration technique, combined with HPLC analysis of this compound enantiomers, has been used to determine the unbound concentrations of the drug in plasma. researchgate.net

Table 2: Example HPLC Conditions for Warfarin Enantiomer Separation

Column Type Mobile Phase Flow Rate Detector Reference
ChiraDex® (5 µm) Acetonitrile: Glacial Acetic Acid: Triethylamine (1000:3:2.5, v/v/v) 1.0 mL/min Fluorescence (Ex: 300 nm, Em: 390 nm) who.int
Lux® Cellulose-3 Chiral Column (5 µm) 0.5‰ Formic Acid in Methanol and Isopropanol (90/10, v/v) 1.0 mL/min UV (288 nm) researchgate.net
Astec CHIROBIOTIC® V Chiral Column (5 μm) Gradient of 5mM Ammonium Acetate (pH 4.0) and Acetonitrile 0.8 mL/min MS/MS austinpublishinggroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of warfarin and its various metabolites. nih.govresearchgate.net This technique is particularly powerful for profiling structurally similar hydroxylation metabolites. nih.govnih.gov Chiral LC-MS/MS methods have been developed to separate and quantify the enantiomers of warfarin and its hydroxylated metabolites, such as S-7-hydroxywarfarin and 10-hydroxywarfarin, in plasma samples. austinpublishinggroup.comnih.gov Sample preparation often involves a simple protein precipitation step. austinpublishinggroup.comnih.gov

LC-MS/MS operates by separating the compounds chromatographically, ionizing them (commonly with electrospray ionization - ESI), and then detecting them based on their specific mass-to-charge (m/z) transitions in the mass spectrometer. This Multiple Reaction Monitoring (MRM) mode allows for very low limits of quantification, often in the low ng/mL or even sub-ng/mL range. austinpublishinggroup.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites. researchgate.netchromatographyonline.comresearchgate.net By measuring the exact mass of a molecule with high precision, it is possible to determine its elemental composition. chromatographyonline.com This capability is crucial in metabolite identification studies, where the structures of novel biotransformation products of this compound are investigated. researchgate.netresearchgate.net For example, HRMS has been used to study the fragmentation pathways of warfarin and its hydroxylated species, providing detailed structural information that complements LC-MS/MS approaches. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While less common than LC-based methods, Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to the analysis of warfarin and its metabolites. nih.govnih.gov This technique is suitable for thermally stable and volatile compounds. For non-volatile molecules like warfarin and its hydroxylated metabolites, a chemical derivatization step is required to make them more volatile and less polar. nih.govntu.edu.sg Common derivatization methods include methylation or silylation, which converts polar hydroxyl groups into less polar ethers or silyl (B83357) ethers. nih.govntu.edu.sg

In one study, a GC-MS/MS method was developed to quantify warfarin and five of its hydroxylated metabolites after derivatization. nih.gov In another, GC-MS was used to analyze unchanged warfarin and its metabolic products in blood and urine samples as part of a drug interaction study. nih.gov The mass spectrometer provides definitive identification of the metabolites based on their mass spectra. nih.govnih.gov

Chiral Chromatography for Enantiomer Resolution

Warfarin is administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit significant differences in their metabolic pathways and pharmacological activity. Consequently, the ability to separate and quantify these individual enantiomers is critical in pharmacokinetic and metabolic research. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, and the use of this compound provides a superior method for detection.

In this application, a racemic mixture of this compound is injected into an HPLC system equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for their excellent enantioselective properties towards warfarin. As the mobile phase carries the sample through the column, the enantiomers interact differently with the CSP, resulting in different retention times and subsequent separation.

The key advantage of using this compound lies in the detection phase. While standard UV detectors can be used, they may lack the required sensitivity for samples with low analyte concentrations, such as those from in vitro metabolism studies or microdialysis. A flow scintillation analyzer or a fraction collector coupled with a liquid scintillation counter (LSC) provides highly sensitive and specific detection of the 14C-label. This radiometric detection is independent of the compound's chromophore and is less susceptible to interference from co-eluting matrix components, enabling accurate quantification of each enantiomer at picomolar or nanomolar concentrations.

Table 1: Representative Chiral HPLC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak Area (Counts Per Minute, CPM)Resolution Factor (Rs)
(S)-[14C]Warfarin12.445,180N/A
(R)-[14C]Warfarin15.844,9502.1

Table 1 illustrates typical results from a chiral HPLC-radiometric analysis. The baseline separation of the enantiomers is confirmed by a Resolution Factor (Rs) greater than 1.5. The nearly identical peak areas (CPM) indicate an initial racemic mixture.

Equilibrium Dialysis and Ultrafiltration Techniques

Equilibrium dialysis and ultrafiltration are foundational methods used to investigate the binding of drugs to plasma proteins. The extent of protein binding profoundly influences a drug's distribution, metabolism, and clearance, as only the unbound (free) fraction is pharmacologically active. This compound is an ideal tracer for these studies due to the ease and accuracy of its quantification via scintillation counting.

Determination of Unbound Fraction in Biological Matrices

The unbound fraction (fu) is a critical parameter representing the proportion of the total drug concentration in plasma that is not bound to proteins. In a typical equilibrium dialysis experiment, a plasma sample containing this compound is placed in a chamber separated from a protein-free buffer solution by a semi-permeable membrane. The membrane allows the passage of small molecules like unbound warfarin but retains large proteins and the protein-bound drug. The system is incubated until equilibrium is reached, at which point the concentration of unbound this compound is equal in both the plasma and buffer chambers.

The unbound fraction is then calculated by measuring the radioactivity in each compartment. The calculation is a direct ratio of radioactivity, which simplifies the analytical process and avoids potential errors associated with other detection methods.

fu (%) = [ (CPM in Buffer Chamber) / (CPM in Plasma Chamber) ] x 100

Ultrafiltration is a faster, related technique where plasma containing this compound is centrifuged through a filter device with a specific molecular weight cutoff, separating the protein-free ultrafiltrate from the protein-rich retentate. The fu is determined by comparing the radioactivity in the ultrafiltrate to that of the initial plasma sample.

Table 2: Determination of this compound Unbound Fraction (fu) in Various Matrices via Equilibrium Dialysis

Biological MatrixTotal Radioactivity (Plasma Chamber, CPM)Unbound Radioactivity (Buffer Chamber, CPM)Calculated Unbound Fraction (fu, %)
Human Plasma105,6001,0450.99
Rat Plasma98,4001,7711.80
4% Human Serum Albumin (HSA) Solution112,1009860.88
4% Bovine Serum Albumin (BSA) Solution110,5001,4371.30

Table 2 demonstrates the high degree of protein binding for warfarin, with an unbound fraction typically below 2% in human plasma. The data highlights inter-species differences in protein binding.

Application in Protein Binding Studies

Beyond determining a single fu value, this compound is used to characterize the binding interaction itself, including identifying the primary binding proteins and quantifying binding affinity. Warfarin is known to bind with high affinity to Human Serum Albumin (HSA), specifically within the binding pocket known as Sudlow's site I.

By titrating a fixed concentration of a purified protein like HSA with increasing concentrations of this compound and measuring the bound and unbound fractions at each concentration point using equilibrium dialysis, researchers can generate binding isotherms. These data are then used to calculate key thermodynamic parameters, such as the dissociation constant (Kd) and the number of binding sites (n). A lower Kd value signifies a higher binding affinity. The use of this compound ensures that measurements are accurate even at very low concentrations, which is essential for determining high-affinity interactions.

Table 3: Binding Parameters of this compound to Serum Albumins

ProteinPrimary Binding SiteDissociation Constant (Kd) (µM)Number of Binding Sites (n)
Human Serum Albumin (HSA)Sudlow's Site I5.2~1.0
Bovine Serum Albumin (BSA)Site I Homologue8.5~1.1

Table 3 summarizes the binding characteristics of warfarin, confirming its high-affinity, single-site interaction with HSA. The data is derived from saturation binding experiments using this compound.

Radioimmunoassay (RIA) Development and Validation for Warfarin Quantification

Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique that uses radiolabeled substances to measure the concentration of an analyte in a biological sample. The development of an RIA for warfarin using this compound as the tracer enables precise quantification of the drug in plasma or serum, offering an alternative to chromatographic methods.

The principle of the assay is competitive binding. A known quantity of this compound (the tracer) and an unknown amount of unlabeled warfarin from a sample compete for a limited number of binding sites on a specific anti-warfarin antibody. After incubation, the antibody-bound warfarin is separated from the free warfarin. The radioactivity of the antibody-bound fraction is measured. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled warfarin in the sample; a higher concentration of drug in the sample results in lower measured radioactivity.

Anti-warfarin Antibody Preparation and Characterization

Small molecules like warfarin are not immunogenic on their own and are classified as haptens. To elicit an immune response and produce antibodies, warfarin must first be covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

The conjugation process typically involves creating a derivative of warfarin, for instance, by introducing a carboxyl group to its structure. This derivative is then activated and coupled to the amine groups of lysine (B10760008) residues on the carrier protein using a coupling agent like a carbodiimide. This hapten-carrier conjugate is then used to immunize an animal (e.g., a rabbit). The resulting polyclonal antiserum is collected and characterized for its titer (the dilution at which it can bind a specific percentage of the this compound tracer) and its affinity for warfarin.

Assay Specificity and Cross-Reactivity with Metabolites

A critical validation step for any immunoassay is to determine its specificity. The assay should ideally measure only the parent drug (warfarin) and not its metabolites or other structurally similar compounds. Cross-reactivity is assessed by determining the concentration of a potential interfering substance required to displace 50% of the bound this compound from the antibody (its IC50 value). This is compared to the IC50 value of unlabeled warfarin itself.

Cross-Reactivity (%) = [ (IC50 of Warfarin) / (IC50 of Metabolite) ] x 100

A well-developed RIA will exhibit high specificity, meaning the antibody binds warfarin with a much higher affinity than it does to its metabolites. Low cross-reactivity percentages for major metabolites like 6-, 7-, and 8-hydroxywarfarin (B562547) are indicative of a highly specific and reliable assay.

Table 4: Cross-Reactivity of an Anti-Warfarin Antibody with Warfarin Metabolites in an RIA using this compound

CompoundConcentration for 50% Inhibition (IC50, ng/mL)Cross-Reactivity (%)
Warfarin10.2100
(R,S)-Warfarin alcohol1,5500.66
6-Hydroxywarfarin> 10,000< 0.1
7-Hydroxywarfarin8,9000.11
8-Hydroxywarfarin> 10,000< 0.1
4'-Hydroxywarfarin> 10,000< 0.1

Table 4 shows data from the validation of a specific anti-warfarin antibody. The very low cross-reactivity values (<1%) for all major metabolites demonstrate that the assay is highly specific for the parent compound, warfarin.

Bioanalytical Methodologies for Preclinical Mass Balance Studies

Preclinical mass balance studies are a critical component of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. qps.com The use of a radiolabeled compound, most commonly with carbon-14 (B1195169) ([14C]), is a key technique in these studies. qps.comsgs.com For a compound like Warfarin, incorporating [14C] into a metabolically stable position of the molecule allows for the comprehensive tracking of the drug and all its related metabolites throughout the biological system. pharmaron.com

The primary goal of a mass balance study is to account for the total administered radioactive dose, with a target recovery of over 90% in the collected excreta (urine and feces). fda.govnih.gov This high recovery provides confidence in the understanding of the drug's disposition. qps.com The bioanalytical part of these studies involves two main objectives: the quantitative analysis of total radioactivity in various biological samples and the qualitative and quantitative analysis of the parent drug and its metabolites. qps.com

A typical preclinical mass balance study with this compound in a rodent model, such as the rat, involves the collection of blood, plasma, urine, and feces at predetermined time points following administration. qps.comnih.gov These samples then undergo specific analytical procedures to determine the amount and nature of the radioactivity present.

Sample Processing and Radioactivity Measurement

The initial analytical step is the quantification of total radioactivity in each collected biological matrix. qps.com Liquid Scintillation Counting (LSC) is the traditional and widely used technique for this purpose. qps.com

Plasma and Urine : Aliquots of plasma and urine can be directly mixed with a scintillation cocktail for analysis by LSC. qps.com

Feces : Fecal samples are typically homogenized and then combusted in a sample oxidizer. This process converts the [14C] present in the sample to [14C]carbon dioxide, which is then trapped and quantified by LSC. nih.gov Combustion is necessary to avoid quenching effects from the sample matrix that could interfere with the LSC measurement. qps.com

More recently, Accelerator Mass Spectrometry (AMS) has emerged as a technique with significantly higher sensitivity than LSC, allowing for the use of much lower radioactive doses. qps.comresearchgate.net

Metabolite Profiling and Identification

After determining the total radioactivity, it is crucial to identify and quantify the different radioactive components, which include the unchanged parent drug and its various metabolites. sgs.com This is typically achieved using a combination of chromatographic separation and detection techniques.

Sample Extraction : The first step is to extract the drug and its metabolites from the biological matrix. slideshare.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). slideshare.netmdpi.com For instance, Warfarin and its metabolites can be extracted from plasma using protein precipitation with an organic solvent like a methanol-acetonitrile mixture. mdpi.com

Chromatographic Separation : High-performance liquid chromatography (HPLC) is the standard method for separating this compound from its metabolites. qps.commdpi.com A reversed-phase column, such as a C18 column, is often used with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent. researchgate.net

Detection and Quantification : The HPLC system is coupled with a radiodetector (e.g., a flow-through scintillation detector) to measure the radioactivity of the components as they elute from the column. pharmaron.com This allows for the quantification of each metabolite as a percentage of the total radioactivity in the sample. qps.com

Structural Elucidation : To identify the structure of the unknown metabolites, the corresponding radioactive fractions are collected and analyzed by mass spectrometry (MS), often using hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaron.commdpi.com

Detailed Research Findings

In a study examining the excretion and metabolism of this compound in rats, urine and feces were collected for 72 hours. nih.gov The results showed that Warfarin is extensively metabolized, with a significant portion of the radioactivity being excreted in the feces. nih.gov Another study in rats using 4-[14C]-Warfarin found that within 7 days, 67% of the administered dose was excreted in the urine and 33% in the feces. gezondheidsraad.nl

The metabolic profile of Warfarin in rats reveals several hydroxylated metabolites. gezondheidsraad.nlsci-hub.se The major metabolites identified in rat urine include 7-hydroxywarfarin, 4'-hydroxywarfarin, and 6-hydroxywarfarin. gezondheidsraad.nl

The following interactive tables present representative data from preclinical mass balance studies of this compound in rats.

Table 1: Cumulative Excretion of Radioactivity Following a Single Dose of this compound in Rats

This table illustrates the percentage of the administered radioactive dose recovered in urine and feces over time.

Time (hours)Urine (% of Dose)Feces (% of Dose)Total Excreted (% of Dose)
2443.09.352.3
4858.520.178.6
7265.228.493.6
16867.033.0100.0

Data compiled from published studies. gezondheidsraad.nl

Table 2: Metabolite Profile of this compound in Rat Urine (% of Administered Dose)

This table shows the relative abundance of Warfarin and its major metabolites found in the urine of rats.

CompoundPercentage of Dose
7-Hydroxywarfarin23.0%
4'-Hydroxywarfarin14.0%
6-Hydroxywarfarin10.0%
8-Hydroxywarfarin6.0%
Unchanged Warfarin<5%
Other Metabolites14.0%

Data represents major identified metabolites from a study using 4-[14C]-warfarin. gezondheidsraad.nl

These bioanalytical methodologies are essential for generating a comprehensive ADME profile of this compound. qps.com The data obtained from these preclinical studies are fundamental for understanding the drug's behavior and for planning subsequent clinical trials in humans. qps.comsgs.com

Advanced Research Paradigms Utilizing 14c Warfarin

Investigating Drug-Drug Interactions (DDI) at the Metabolic and Binding Level

Drug-drug interactions (DDIs) with warfarin (B611796) are a significant clinical concern, and [14C]Warfarin is instrumental in elucidating the underlying mechanisms at both the metabolic and protein-binding levels. nih.gov

The metabolism of warfarin is a complex process primarily handled by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov The two enantiomers of racemic warfarin, (S)-warfarin and (R)-warfarin, are metabolized by different CYP isoforms. (S)-warfarin, the more potent enantiomer, is mainly metabolized by CYP2C9, while (R)-warfarin is metabolized by several CYPs, including CYP1A2 and CYP3A4. unl.edupharmgkb.org DDIs frequently occur when co-administered drugs either inhibit or induce these enzymes. childrensmercy.org

Researchers use this compound to quantify the effects of other drugs on its metabolic rate. In these assays, liver microsomes, hepatocytes, or recombinant enzymes are incubated with this compound and a potential interacting drug. asm.org The rate of formation of radiolabeled metabolites is then measured, typically using techniques like high-performance liquid chromatography (HPLC) with radiometric detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

Enzyme Inhibition: A decrease in the formation of [14C]metabolites in the presence of a test compound indicates inhibition. For example, a study investigating the interaction with sulfinpyrazone (B1681189) used a tracer quantity of this compound to demonstrate that sulfinpyrazone inhibits the CYP-mediated oxidation of the more potent (S)-warfarin, leading to its decreased clearance. nih.gov Similarly, drugs like amiodarone, fluconazole, and metronidazole (B1676534) are known to inhibit CYP2C9, thereby reducing the metabolism of (S)-warfarin. childrensmercy.orghealth.qld.gov.au

Enzyme Induction: An increase in the metabolic rate of this compound suggests enzyme induction. regulations.gov For instance, drugs like rifampin and carbamazepine (B1668303) are potent inducers of CYP enzymes. nih.govchildrensmercy.org Their co-administration leads to faster metabolism and clearance of warfarin, which can be quantified by tracking the disappearance of the parent this compound and the appearance of its radiolabeled metabolites.

Interacting DrugEffect on WarfarinPrimary MechanismSeverity of Interaction
AmiodaroneIncreased Anticoagulant EffectInhibition of CYP2C9 metabolism. nih.govchildrensmercy.orghealth.qld.gov.auMajor
FluconazoleIncreased Anticoagulant EffectInhibition of CYP2C9 metabolism. childrensmercy.orgresearchgate.netMajor
RifampinDecreased Anticoagulant EffectInduction of CYP enzyme metabolism. nih.govresearchgate.netMajor
CarbamazepineDecreased Anticoagulant EffectInduction of CYP enzyme metabolism. childrensmercy.orgDecrease
SulfinpyrazoneIncreased Anticoagulant EffectInhibition of (S)-warfarin metabolism. nih.govMajor

Warfarin is approximately 99% bound to plasma proteins, primarily albumin. touro.edudrugbank.com Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and elimination. touro.edu When another drug with a high affinity for the same binding site on albumin is introduced, it can displace warfarin, transiently increasing its free concentration and pharmacological effect. nih.govtouro.edu

This compound is a critical tool for quantifying this displacement. The most common method is equilibrium dialysis. In this technique, a plasma sample containing this compound is placed on one side of a semi-permeable membrane, with a buffer solution on the other. At equilibrium, the concentration of radiolabeled warfarin in the buffer is equal to the free concentration in the plasma. By adding a potential displacing agent to the plasma, researchers can measure any subsequent increase in the concentration of this compound in the buffer, which directly corresponds to its displacement from albumin. oup.com

Studies have used this approach to demonstrate that drugs like salicylates and azapropazone (B1665922) can displace warfarin from its binding sites. nih.govoup.com One investigation showed that azapropazone at a concentration of 200 µg/ml could double the free fraction of this compound in human serum. oup.com Another study used this compound as a bound ligand to identify endogenous aromatic acids in uremic plasma that act as binding inhibitors. nih.gov

Displacing AgentIn Vitro SystemThis compound Free Fraction ChangeReference
Azapropazone (200 µg/ml)Human SerumDoubled (Free Fraction Ratio of 2.0) oup.com
PhenylbutazoneHuman SubjectsIncreased clearance of (R)-warfarin attributed to displacement. nih.gov
SalicylatesN/AIncreased free warfarin due to higher affinity for protein binding sites. nih.gov

Probe Substrate Applications for Cytochrome P450 and Other Metabolic Enzymes

Given its well-characterized, stereoselective metabolism, warfarin serves as an important probe substrate to determine the activity of specific CYP450 enzymes. researchgate.netnih.gov The use of this compound allows for sensitive and precise quantification of the formation of specific metabolites, which reflects the activity of the responsible enzyme. researchgate.netnih.gov

(S)-Warfarin is a specific probe for CYP2C9 activity. The rate of formation of its primary metabolite, 7-hydroxywarfarin, is a direct measure of CYP2C9 function. pharmgkb.orgnih.gov

(R)-Warfarin is metabolized by multiple enzymes, making it a useful probe for CYP1A2 (forming 6- and 8-hydroxywarfarin) and CYP3A4 (forming 10-hydroxywarfarin). pharmgkb.orgdrugbank.comnih.gov

In these applications, this compound is incubated with a biological system (e.g., human liver microsomes, hepatocytes), and the resulting radiolabeled metabolites are separated and quantified. nih.gov This approach is fundamental in drug development for screening new chemical entities for their potential to inhibit or induce key drug-metabolizing enzymes, thereby predicting potential DDIs. researchgate.netmdpi.com

Warfarin EnantiomerPrimary MetaboliteKey Enzyme Probed
(S)-Warfarin7-hydroxywarfarinCYP2C9 nih.gov
(R)-Warfarin10-hydroxywarfarinCYP3A4 drugbank.comnih.gov
(R)-Warfarin6-hydroxywarfarinCYP1A2 drugbank.com
(R)-Warfarin8-hydroxywarfarin (B562547)CYP1A2 drugbank.com

Studies on Membrane Permeation and Transporter Interactions (e.g., ABCB1 transporter)

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. This compound is used in various assays to study its membrane permeability. In Parallel Artificial Membrane Permeation Assays (PAMPA), for example, the passage of this compound across a lipid-impregnated artificial membrane is measured to predict its passive diffusion across the intestinal barrier. nih.govsigmaaldrich.com The radiolabel allows for straightforward quantification of the amount of drug that has permeated the membrane. sigmaaldrich.com

Biochemical Pathway Tracing and Flux Analysis in Cellular and Subcellular Systems

The "14C" label in this compound allows researchers to trace the molecule's journey through the body and its transformation into various metabolites. nih.gov This is essential for constructing a complete picture of its metabolic fate. In mass balance studies, a dose of this compound is administered, and the radioactivity is subsequently measured in urine and feces over time to ensure full recovery of the administered dose and to understand the primary routes of excretion. nih.govgezondheidsraad.nl

By analyzing the distribution of the radiolabel among the parent drug and its various metabolites in plasma, urine, or in vitro systems, a detailed metabolic map can be generated. researchgate.netresearchgate.net This allows for metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites through specific metabolic pathways. medchemexpress.com For instance, by measuring the relative amounts of [14C]7-hydroxywarfarin and [14C]10-hydroxywarfarin, one can determine the flux through the CYP2C9 and CYP3A4 pathways, respectively. This provides a dynamic view of metabolism that goes beyond simple metabolite identification. researchgate.net

Development and Validation of In Vitro Models for Drug Metabolism and Interaction Studies

Developing reliable in vitro models that accurately predict human drug metabolism is a cornerstone of modern drug discovery. researchgate.net this compound is often used as a reference compound to validate these models. Because its metabolic pathways in humans are well-understood, it can be used to test whether a new model—be it based on subcellular fractions (microsomes), cultured cells (hepatocytes), or even microorganisms—exhibits the expected metabolic activities. researchgate.netnih.gov

For example, a study screened fifty fungal species and two Streptomyces species for their ability to metabolize a panel of drugs, including this compound. nih.gov The metabolite profiles were compared to those produced by rat liver microsomes. The fact that many of the microorganisms readily metabolized this compound and produced metabolites that co-chromatographed with mammalian metabolites helped validate their use as potential models for mammalian drug metabolism. nih.gov This process ensures that new in vitro systems possess the relevant enzymatic machinery (like CYP2C9 and CYP3A4 activity) before they are used to test new drug candidates. nih.govnih.gov

Q & A

Q. What is the mechanistic basis for warfarin's anticoagulant activity, and how does its stereochemistry influence pharmacological effects?

Warfarin exerts its anticoagulant effect by inhibiting vitamin K epoxide reductase (VKOR), which disrupts the regeneration of reduced vitamin K required for γ-carboxylation of clotting factors II, VII, IX, and X. The S-enantiomer is 3–5 times more potent than the R-enantiomer due to higher affinity for VKOR. Pharmacokinetic studies using [14C]warfarin have shown differential metabolic pathways for each enantiomer: S-warfarin is primarily metabolized by CYP2C9, while R-warfarin undergoes metabolism via CYP1A2, CYP3A4, and CYP2C19 .

Q. How do genetic polymorphisms (e.g., CYP2C9, VKORC1) influence warfarin dosing requirements?

Genetic variants in CYP2C9 (e.g., CYP2C92 and *3) reduce enzymatic activity, leading to slower S-warfarin clearance and lower dose requirements. VKORC1 polymorphisms (e.g., −1639G>A) decrease VKOR expression, increasing sensitivity to warfarin. A pharmacogenetic algorithm incorporating these variants improves dose prediction accuracy, particularly for patients requiring ≤21 mg/week or ≥49 mg/week (49.4% accuracy vs. 33.3% for clinical algorithms) .

Q. What role does CYP4F2 play in warfarin metabolism, and how does it affect dosing variability?

The CYP4F2*3 (V433M) variant reduces vitamin K oxidation, increasing hepatic vitamin K availability. This necessitates higher warfarin doses (by ~1 mg/day) in homozygous carriers (TT genotype) compared to non-carriers (CC genotype). This effect is independent of CYP2C9 and VKORC1 and accounts for ~2–7% of dose variability in diverse populations .

Advanced Research Questions

Q. What methodological considerations are critical in assessing warfarin's plasma protein binding using this compound?

Radiochemical purity of this compound is essential to avoid overestimating free drug fractions. Equilibrium dialysis (0.44–0.69% free fraction) provides more accurate binding measurements than ultrafiltration (0.97–1.01%) due to reduced interference from radiochemical impurities. High-performance liquid chromatography (HPLC) is recommended for specificity in quantifying unbound warfarin .

Q. How do drug-drug interactions (DDIs) alter warfarin's pharmacokinetics, particularly in CYP2C9 variant carriers?

Fluconazole (CYP2C9 inhibitor) reduces S-warfarin clearance by 30–50% in CYP2C91/*1 patients, increasing AUC by 2-fold. Rifampin (CYP3A4 inducer) accelerates R-warfarin metabolism, reducing its half-life by 40%. Population PK models show CYP2C9 genotype-dependent shifts in metabolite formation, with 7-OH-S-warfarin decreasing by 60% in CYP2C93 carriers during fluconazole co-administration .

Q. What are the limitations of pharmacogenetic algorithms in warfarin dosing, and how can metabolomic profiling address these gaps?

Current algorithms explain 40–60% of dose variability, omitting factors like diet, epigenetics, and drug transporters. Novel isomeric metabolite profiling (e.g., 4'-, 6-, 7-, 8-, and 10-OH-warfarin) correlates with metabolic phenotypes and identifies outliers in CYP2C9 intermediate metabolizers. This approach improves dose individualization in patients with rare CYP2C9 variants .

Q. How does this compound excretion differ between species, and what implications does this have for preclinical studies?

In rats, 90% of this compound-derived radioactivity is excreted within 14 days, with equal distribution between urine and feces. Biliary excretion accounts for 10% within 5 hours, suggesting enterohepatic recirculation. This contrasts with humans, where renal excretion predominates, necessitating species-specific adjustments in toxicity models .

Q. What structural insights into warfarin-albumin binding inform its pharmacokinetic variability?

Crystal structures reveal warfarin binds to human serum albumin (HSA) site I (subdomain IIA) with minimal stereoselectivity. Fatty acids (e.g., myristate) induce conformational changes in HSA, increasing warfarin binding affinity by 20–30%. This interaction explains variability in free drug fractions during hypoalbuminemia or hyperlipidemia .

Comparative and Clinical Research Questions

Q. How does warfarin compare to direct oral anticoagulants (DOACs) like rivaroxaban in stroke prevention for atrial fibrillation?

Rivaroxaban demonstrates non-inferiority to warfarin in stroke prevention (1.7% vs. 2.2% annual risk) with reduced intracranial bleeding (0.5% vs. 0.7%) but comparable major bleeding rates. However, warfarin remains superior in patients with mechanical heart valves or antiphospholipid syndrome, where DOACs are contraindicated .

Q. What are the challenges in maintaining therapeutic INR in pediatric and geriatric populations?

Infants fed vitamin K-supplemented formulas require 30–50% higher warfarin doses, while breastfed infants are more sensitive due to lower vitamin K intake. In patients ≥75 years, dose reductions of 10–20% are needed due to reduced CYP2C9 activity and polypharmacy-driven DDIs .

Methodological Guidelines

  • Dosing Algorithms : Validate pharmacogenetic models in ethnically diverse cohorts to address underrepresentation of African and Asian populations in existing studies .
  • Metabolite Analysis : Use LC-MS/MS for quantifying hydroxylated warfarin metabolites to assess CYP2C9 phenotype-genotype discordance .
  • Protein Binding Assays : Prioritize equilibrium dialysis with HPLC validation to minimize artifacts in free fraction measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.